1,5-Dimethyl-2-nitroimidazole is an organic compound classified under the imidazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms at non-adjacent positions. The presence of a nitro group at the 2-position and methyl groups at the 1- and 5-positions distinguishes this compound as a unique derivative of imidazole. It has the Chemical Abstracts Service number 5213-48-9 and is recognized for its applications in scientific research, particularly in medicinal chemistry and as a building block for synthesizing more complex molecules.
The synthesis of 1,5-dimethyl-2-nitroimidazole can be achieved through various methods, with one common approach involving the nitration of 1,5-dimethylimidazole using a mixture of nitric acid and sulfuric acid. This reaction is typically conducted under controlled temperature conditions to minimize over-nitration and degradation of the product .
Another method involves starting from 1,5-dimethyl-2-aminoimidazole hydrochloride. In this process, sodium nitrite is added to an acidic solution of the amino compound at low temperatures, followed by extraction with an organic solvent like ethyl acetate. The product is then purified through recrystallization . This method highlights the importance of reaction conditions and purification techniques in achieving high yields and purity.
The molecular formula of 1,5-dimethyl-2-nitroimidazole is , with a molecular weight of approximately 141.13 g/mol. The structure features a nitro group () attached to the imidazole ring at the 2-position, contributing to its chemical reactivity and biological activity.
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 141.13 g/mol |
CAS Number | 5213-48-9 |
Melting Point | 107-108 °C (dec) |
1,5-Dimethyl-2-nitroimidazole undergoes several chemical reactions:
Common reagents used in these reactions include halogens or sulfonyl chlorides for substitution reactions, often facilitated by Lewis acid catalysts. The reduction process typically involves hydrogen gas or metal hydrides as reducing agents.
The mechanism of action for 1,5-dimethyl-2-nitroimidazole is closely related to its function as an antiprotozoal agent. Nitroimidazoles are known prodrugs that require reduction to exert their biological effects. In particular, the nitro group undergoes reduction in anaerobic microorganisms via a ferredoxin-mediated electron transport system. This reduction generates free nitro radicals that are believed to contribute to their antiprotozoal activity .
1,5-Dimethyl-2-nitroimidazole appears as a solid with a melting point range from 107 to 108 °C (decomposition). Its solubility profile typically includes solubility in organic solvents like ethyl acetate.
The compound exhibits notable stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its reactivity is largely dictated by the functional groups present, particularly the nitro group which can participate in various chemical transformations .
1,5-Dimethyl-2-nitroimidazole has several applications in scientific research:
The foundation of nitroimidazole chemistry traces back to 1953 when Japanese microbiologist K. Maeda isolated azomycin (2-nitroimidazole) from Streptomyces eurocidicus and Nocardia mesenterica cultures [1] [2]. This natural antibiotic demonstrated selective activity against Trichomonas vaginalis, igniting systematic efforts to synthesize derivatives. Initial synthetic routes focused on electrophilic nitration of imidazole precursors, but yielded complex isomer mixtures with poor selectivity [2]. The challenge of regioselective nitro-group introduction prompted Rhône-Poulenc researchers to pioneer novel pathways, including:
Table 1: Key Early 2-Nitroimidazole Derivatives
Compound | Structural Feature | Target Pathogens | Outcome |
---|---|---|---|
Azomycin (18) | Unsubstituted 2-nitroimidazole | Trichomonas vaginalis | Natural lead compound |
Radanil (19) | 1-Glyceryl methyl ether | Trypanosoma cruzi | High toxicity |
Misonidazole (20) | 2-Nitroimidazole with morpholine | Hypoxic tumors, Trichomonas | Neurotoxicity in clinical use |
Frustration with the synthetic complexity and toxicity of 2-nitroimidazoles catalyzed a pivotal shift toward 5-nitroimidazole regioisomers in the late 1950s [1] [4]. Rhône-Poulenc’s discovery of metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) marked a therapeutic breakthrough, exhibiting:
Table 2: Evolution of Clinically Approved 5-Nitroimidazoles
Compound | N1-Substituent | C2-Substituent | Clinical Indications |
---|---|---|---|
Metronidazole (22) | β-Hydroxyethyl | Methyl | Trichomoniasis, amoebiasis, anaerobic infections |
Tinidazole (24) | Ethyl sulfonyl ethyl | Methyl | Giardiasis, bacterial vaginosis |
Ornidazole (25) | Chloromethyl hydroxyethyl | Methyl | Amoebic liver abscess, surgical prophylaxis |
Secnidazole (29) | Propyl | Methyl | Single-dose trichomoniasis therapy |
The resurgence of interest in 2-nitroimidazoles emerged with the discovery that alkylation at N1 and C5 could enhance stability and bioactivity. 1,5-Dimethyl-2-nitroimidazole (DMNI) arose from structure-activity relationship (SAR) studies optimizing three key properties:
1. **Glyoxal cyclization**: Condensation of glyoxal with methylamine and nitroacetaldehyde 2. **Direct methylation**: a. N1-alkylation of 5-methyl-2-nitroimidazole with methyl iodide b. C5-alkylation of 1-methyl-2-nitroimidazole via organolithium intermediates [7]
Pharmacological evaluations revealed potent activity against metronidazole-resistant Giardia strains (MIC: 2–8 μg/mL vs. parent MIC >50 μg/mL) and Trichomonas vaginalis [6] [7]. Electrochemical studies confirmed its lower half-wave reduction potential (E1/2: -486 mV) than metronidazole (-515 mV), enabling preferential activation in resistant parasites with impaired electron transport chains [7].
Table 3: Bioactivity Profile of 1,5-Dimethyl-2-nitroimidazole
Pathogen | Strain Type | MIC (μg/mL) | Reference Compound MIC |
---|---|---|---|
Giardia lamblia | Metronidazole-sensitive | 1.2 | Metronidazole: 1.8 |
Giardia lamblia | Metronidazole-resistant | 3.4 | Metronidazole: >50 |
Trichomonas vaginalis | Clinical isolate | 0.7 | Tinidazole: 0.9 |
Entamoeba histolytica | HTH-56:MUTM | 5.1 | Metronidazole: 4.3 |
Current research explores DMNI as:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1